molecular formula C15H13ClFN5O2 B2627242 N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide CAS No. 2310096-65-0

N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide

Cat. No.: B2627242
CAS No.: 2310096-65-0
M. Wt: 349.75
InChI Key: QXEZWINWNLUUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenyl group and a fluoropyrimidinyl group, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: Starting with a suitable piperazine precursor, the ring is functionalized to introduce the desired substituents.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl group is introduced to the piperazine ring.

    Attachment of the Fluoropyrimidinyl Group: The fluoropyrimidinyl group is typically introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and fluoropyrimidinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organometallic reagents (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide: Unique due to its specific substitution pattern on the piperazine ring.

    N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperidine-1-carboxamide: Similar structure but with a piperidine ring instead of piperazine.

    N-(2-Chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN5O2/c16-11-3-1-2-4-12(11)20-15(24)21-5-6-22(13(23)9-21)14-18-7-10(17)8-19-14/h1-4,7-8H,5-6,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEZWINWNLUUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)NC2=CC=CC=C2Cl)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.